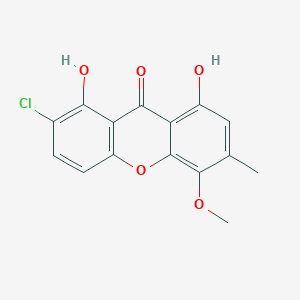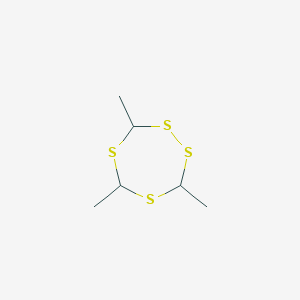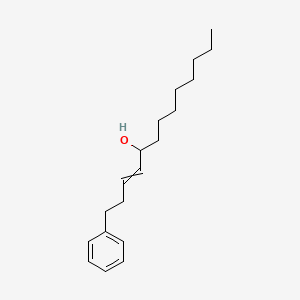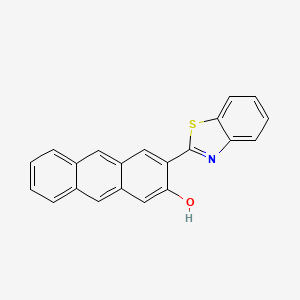
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one is a complex organic compound that features both benzothiazole and anthracene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one typically involves the condensation of anthracene-2-carbaldehyde with 2-aminobenzenethiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene or benzothiazole derivatives.
科学的研究の応用
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(1,3-Benzothiazol-2(3H)-ylidene)phenanthren-2(3H)-one
- 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
Uniqueness
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one is unique due to its combination of benzothiazole and anthracene structures, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity.
特性
CAS番号 |
116646-52-7 |
|---|---|
分子式 |
C21H13NOS |
分子量 |
327.4 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)anthracen-2-ol |
InChI |
InChI=1S/C21H13NOS/c23-19-12-16-10-14-6-2-1-5-13(14)9-15(16)11-17(19)21-22-18-7-3-4-8-20(18)24-21/h1-12,23H |
InChIキー |
UQHJALYAEGANDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C4=NC5=CC=CC=C5S4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
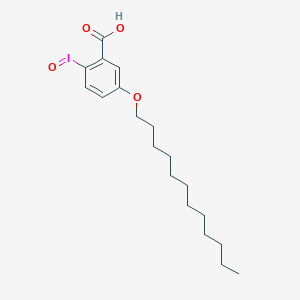



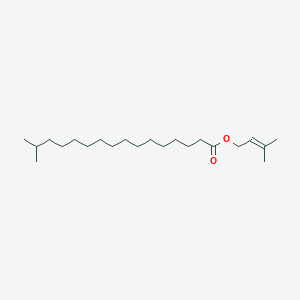
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
